O-丙炔基丝氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

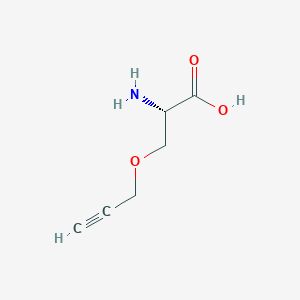

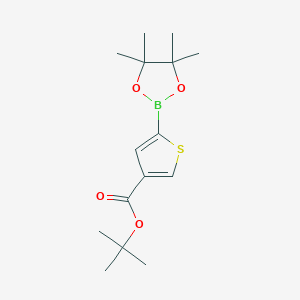

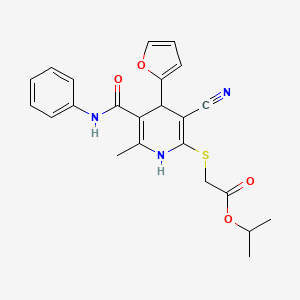

“O-propargyl serine” is a compound that contains a propargyl group . The propargyl group is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . This compound has been used in the synthesis of nanoscale click-reactive scaffolds from peptide self-assembly .

Synthesis Analysis

The synthesis of “O-propargyl serine” involves the introduction of the propargyl group into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and the last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis

The propargyl group in “O-propargyl serine” has the structure CH≡C−CH2− . It is noteworthy that tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative, or be applied to different substrates, all leading to the propargylated analogs .科学研究应用

Unusual Glycosyl Carbamates 和 Amino Acid Glycosides 的合成

O-炔丙基丝氨酸已在受保护氨基酸的 1,2-反式 O-糖苷的合成中得到探索,显示出在制备新的糖基氨基甲酸酯和氨基酸糖苷中具有潜力。此应用对于开发不同的生化化合物具有重要意义 (Shaikh et al., 2011)。

在肽合成中用作保护基团

羟基氨基酸(包括丝氨酸、苏氨酸和酪氨酸)的炔丙氧羰基衍生物被发现对肽合成中使用的酸性和碱性试剂稳定。这种稳定性对于创建受保护的肽至关重要,这些肽可以在不影响其他官能团的情况下脱保护 (Ramesh et al., 2008)。

在癌症代谢中的作用

虽然不直接涉及 O-炔丙基丝氨酸,但关于丝氨酸在癌症代谢中作用的研究提供了对丝氨酸修饰(如 O-炔丙基丝氨酸)如何影响癌症中代谢途径的见解。丝氨酸在核苷酸合成、甲基化反应和抗氧化防御中至关重要,突出了其衍生物在潜在癌症研究中的重要性 (Yang & Vousden, 2016)。

在疾病条件下的神经保护

与 O-炔丙基丝氨酸密切相关的 L-丝氨酸的治疗效果已在中风和帕金森病等脑损伤状况中得到观察。了解 L-丝氨酸的神经保护机制可以提供对其衍生物(如 O-炔丙基丝氨酸)如何用于类似情况下使用的见解 (Jeon et al., 2022)。

丝氨酸合成和 1-碳单位命运的协调

关于丝氨酸合成及其对核苷酸合成中一碳单位的影响的研究可以为在代谢研究中使用丝氨酸衍生物提供信息。这一领域对于理解丝氨酸的改变(例如使用 O-炔丙基丝氨酸)如何影响细胞代谢和癌细胞生长至关重要 (Pacold et al., 2016)。

作用机制

The general mechanism underlying the action of a covalent inhibitor, such as “O-propargyl serine”, involves the covalent inhibitor binding to its target protein by forming specific noncovalent interactions between the protein and the compound . This is similar to the binding mechanism of noncovalent inhibitors .

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests that “O-propargyl serine” and other propargyl-containing compounds could have a wide range of applications in the future, particularly in the field of organic nanotechnology . The development of covalent inhibitors, such as “O-propargyl serine”, is expected to continue due to the continued increase in demand for covalent small molecules in the fields of medicinal chemistry and chemical biology .

属性

IUPAC Name |

(2S)-2-amino-3-prop-2-ynoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWZMZSOKUORR-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-propargyl serine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)

![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)